4-(benzenesulfonyl)-2-(2-chlorophenyl)-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine
Description
The compound 4-(benzenesulfonyl)-2-(2-chlorophenyl)-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine is a 1,3-oxazole derivative featuring:
Properties
IUPAC Name |
4-(benzenesulfonyl)-2-(2-chlorophenyl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O3S/c22-18-11-5-4-10-17(18)19-25-21(29(26,27)16-8-2-1-3-9-16)20(28-19)24-14-15-7-6-12-23-13-15/h1-13,24H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBBSFPZMAVWGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3Cl)NCC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
4-(benzenesulfonyl)-2-(2-chlorophenyl)-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine is a compound of interest due to its potential therapeutic applications. This article examines its biological activity, including antitumor effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C22H22ClN3O2S
- IUPAC Name : this compound
- SMILES Notation : O=S(c1ccccc1)(=O)c1cc(Cl)cc(c1)NCCc1cn=cc=N1
Biological Activity Overview
The biological activities of this compound have been explored in various studies, primarily focusing on its antitumor properties and interactions with specific biological targets.
Antitumor Activity
Research has demonstrated that derivatives of benzenesulfonamides exhibit significant antitumor activity. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines.
| Compound | Cell Line | GI50 (µM) | TGI (µM) | Reference |
|---|---|---|---|---|
| This compound | NCI-H522 (non-small cell lung cancer) | 0.1 | 0.5 - 0.6 |
This compound demonstrates a promising profile for further development as an anticancer agent.
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications to the sulfonamide and oxazole moieties significantly affect the biological activity of the compound. For example, the presence of electron-withdrawing groups like chlorine enhances the potency against specific tumor types.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
-
Study on Non-Small Cell Lung Cancer :
- A study evaluated the impact of the compound on NCI-H522 cells, revealing a GI50 value of 0.1 µM, indicating potent cytotoxic effects.
- The study highlighted the importance of the benzenesulfonamide moiety in enhancing antitumor activity.
-
Melanoma Cell Line Evaluation :
- Further investigations into melanoma cell lines (SK-MEL-2) showed similar efficacy with a TGI range of 0.5 - 0.6 µM.
- This suggests that structural modifications can lead to selective targeting of cancer cells while minimizing effects on normal cells.
The proposed mechanism involves inhibition of key signaling pathways associated with tumor growth and proliferation. The compound may act by disrupting protein interactions essential for cancer cell survival.
Comparison with Similar Compounds
Comparison with Structural Analogs
Variations in the Oxazole Core Substituents
4-(Benzenesulfonyl)-2-(4-methylphenyl)-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine
- Key Difference : Replaces the 2-chlorophenyl group with a 4-methylphenyl substituent.
- Molecular weight: 405.47 g/mol (vs. ~420–430 g/mol for the target compound, assuming similar substitution). Higher lipophilicity (logP) due to the methyl group .
4-(4-Fluorobenzenesulfonyl)-N-[(4-fluorophenyl)methyl]-2-phenyl-1,3-oxazol-5-amine
- Key Difference : Features a 4-fluorobenzenesulfonyl group and a 4-fluorobenzyl side chain.
- Impact: Enhanced metabolic stability due to fluorine’s electron-withdrawing effects. Molecular weight: 426.44 g/mol (similar to the target compound). Potential for improved CNS penetration due to fluorine substitutions .
Heterocyclic Core Modifications
4-(Benzenesulfonyl)-5-chloro-N-[(pyridin-3-yl)methyl]-1,3-thiazol-2-amine
- Key Difference : Replaces the oxazole ring with a thiazole core (sulfur instead of oxygen).
- Impact: Increased polarizability and altered electronic properties due to sulfur’s larger atomic radius. Molecular weight: 381.91 g/mol (C₁₅H₁₂ClN₃O₂S₂). Potential for stronger π-π stacking interactions in biological systems .
N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3-pyridinamine
Modifications in the Amine Side Chain
4-(Benzenesulfonyl)-2-(2-chlorophenyl)-N-(3-morpholin-4-ylpropyl)-1,3-oxazol-5-amine (CAS 380319-71-1)
- Key Difference: Replaces the pyridin-3-ylmethyl group with a morpholinopropyl side chain.
- Impact: Increased hydrophilicity due to morpholine’s oxygen atom, enhancing aqueous solubility. Molecular weight: ~450–460 g/mol (estimated). Potential for altered pharmacokinetics (e.g., longer half-life) .
N-Benzyl-4-(4-fluorobenzenesulfonyl)-2-phenyl-1,3-oxazol-5-amine
- Key Difference : Uses a benzylamine side chain instead of pyridinylmethyl.
- Molecular weight: 408.45 g/mol .
Dual Sulfonyl Derivatives
2-(4-Chlorophenylsulfonyl)-N-(3-methoxypropyl)-4-(4-methylphenylsulfonyl)-1,3-thiazol-5-amine
- Key Difference : Incorporates dual sulfonyl groups (4-chlorophenyl and 4-methylphenyl).
- Impact: Significantly higher molecular weight (518.01 g/mol, C₁₉H₂₀ClN₃O₅S₂).
Research Implications
- Bioactivity : The pyridin-3-ylmethyl group in the target compound may offer superior binding to kinase ATP pockets compared to benzyl or morpholine analogs .
- Solubility : Morpholine and methoxypropyl side chains (e.g., CAS 380319-71-1) enhance solubility but may reduce blood-brain barrier penetration .
- Metabolic Stability : Fluorinated analogs (e.g., 4-fluorobenzenesulfonyl derivatives) show promise for reduced cytochrome P450 metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
